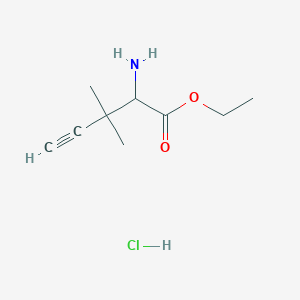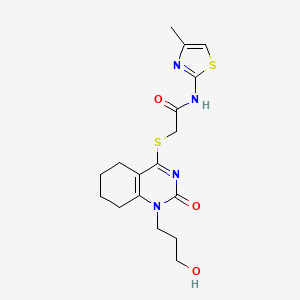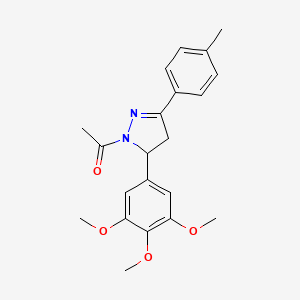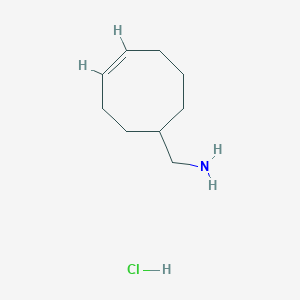sulfamoyl}benzamide CAS No. 941959-90-6](/img/structure/B2812281.png)
N-(3-acetylphenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a furan ring, and a sulfamoyl benzamide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the acetylation of aniline to form N-(3-acetylphenyl)aniline. This intermediate is then subjected to a sulfonation reaction with furan-2-ylmethyl(methyl)sulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the sulfonated intermediate with benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The furan ring and sulfamoyl group play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-furan-2-ylmethyl-2-methyl-benzamide: Shares the furan ring and benzamide moiety but lacks the acetylphenyl group.
3-(chloromethyl)-N-(furan-2-ylmethyl)benzamide: Contains a chloromethyl group instead of the acetylphenyl group.
Uniqueness
N-(3-acetylphenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide is unique due to the presence of the acetylphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-15(24)17-5-3-6-18(13-17)22-21(25)16-8-10-20(11-9-16)29(26,27)23(2)14-19-7-4-12-28-19/h3-13H,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYZCWOSNGJOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2812200.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2812201.png)
![7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2812203.png)
![(S)-3-[1-(4-Methoxybenzenesulfonyl)-(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]-1,1'-binaphthalene-2,2'-diyl Hydrogen Phosphate](/img/structure/B2812204.png)
![N-(4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2812205.png)


![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(3-fluorobenzoyl)piperidine](/img/structure/B2812212.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2812215.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide](/img/structure/B2812217.png)

![6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2812220.png)
![2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2812221.png)
